![molecular formula C9H16N4 B1465710 N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine CAS No. 1306259-39-1](/img/structure/B1465710.png)
N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H18N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-propan-2-ylpyrimidine-4-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine oxide.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
- N,N-DIMETHYL-N’-(6-PHENYL-2-PYRIDIN-2-YLPYRIMIDIN-4-YL)ETHANE-1,2-DIAMINE
Uniqueness
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and ethane-1,2-diamine moiety contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
CAS No. |
1306259-39-1 |
|---|---|
Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N'-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H16N4/c1-7(2)8-5-9(11-4-3-10)13-6-12-8/h5-7H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
LBBVSXWEQPZBSG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NC=N1)NCCN |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


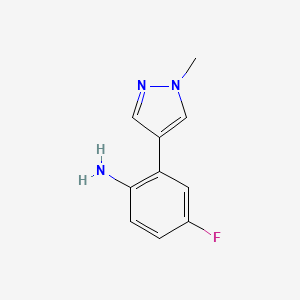
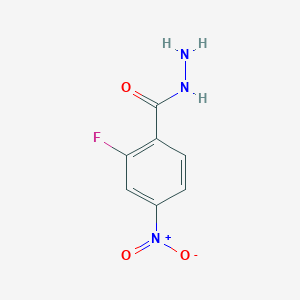
![3-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465629.png)
![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)
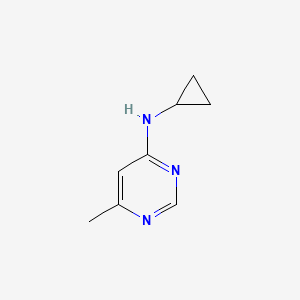
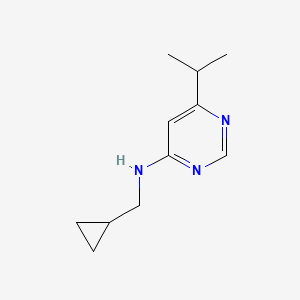
![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)
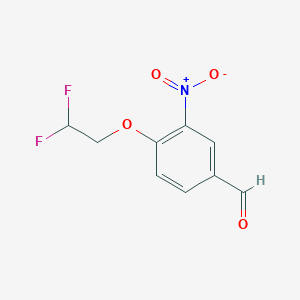
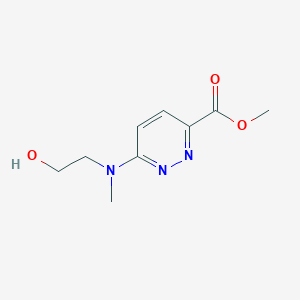
![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)
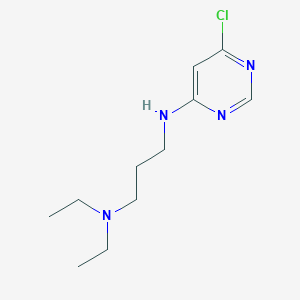
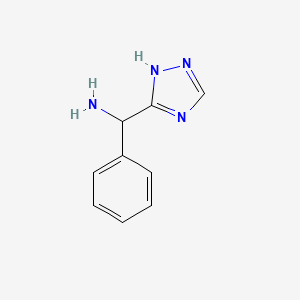
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)
